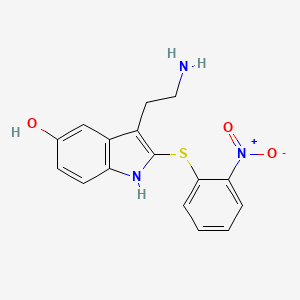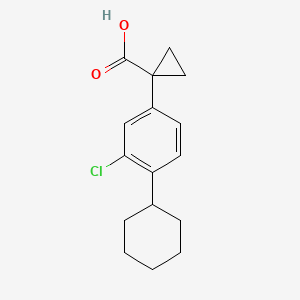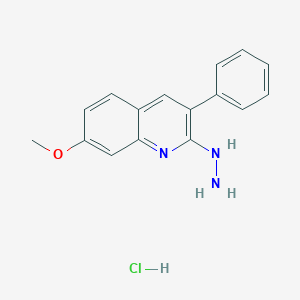
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H16ClN3O. It is primarily used in proteomics research and is known for its unique structure, which includes a quinoline core substituted with hydrazino, methoxy, and phenyl groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The methoxy and phenyl groups are introduced through substitution reactions. For instance, methoxylation can be achieved using methanol and a suitable catalyst.
Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Azo and Azoxy Derivatives: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Quinoline Derivatives: Formed through substitution reactions.
科学的研究の応用
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
類似化合物との比較
Similar Compounds
2-Hydrazino-3-phenylquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-3-phenylquinoline: Lacks the hydrazino group, which is crucial for its interaction with proteins and enzymes.
2-Hydrazino-7-methoxyquinoline: Lacks the phenyl group, which may influence its overall stability and solubility.
Uniqueness
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride is unique due to the presence of all three functional groups (hydrazino, methoxy, and phenyl) on the quinoline core
特性
CAS番号 |
1171410-99-3 |
|---|---|
分子式 |
C16H16ClN3O |
分子量 |
301.77 g/mol |
IUPAC名 |
(7-methoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H15N3O.ClH/c1-20-13-8-7-12-9-14(11-5-3-2-4-6-11)16(19-17)18-15(12)10-13;/h2-10H,17H2,1H3,(H,18,19);1H |
InChIキー |
NFUKLFCCCJHRHG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
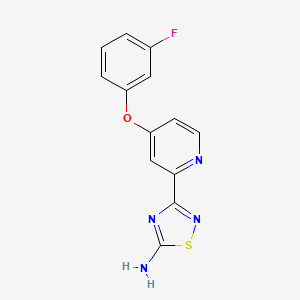
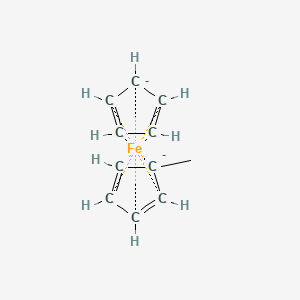
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
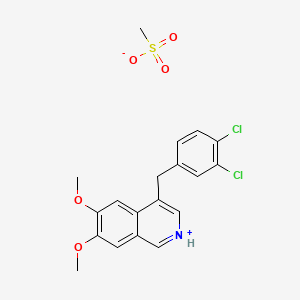
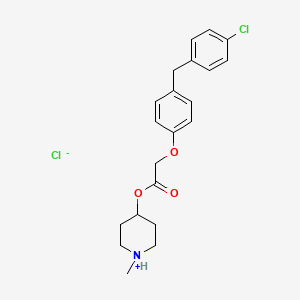
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)

